![molecular formula C12H15N5O2 B13881128 tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a triazole ring, and a pyridine ring, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes .
Biology
In biological research, this compound is explored for its potential as an antimicrobial agent. The triazole ring is known for its antifungal properties, and derivatives of this compound have shown activity against various microbial strains .
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into various industrial products .
Mécanisme D'action
The mechanism of action of tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-[6-(1,2,3-triazol-1-yl)pyridin-3-yl]carbamate: Similar structure but with a different triazole ring.
Tert-butyl N-[6-(1,2,4-triazol-1-yl)benzyl]carbamate: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C12H15N5O2 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)16-9-4-5-10(14-6-9)17-8-13-7-15-17/h4-8H,1-3H3,(H,16,18) |
Clé InChI |
YXXSIOGPXVIIDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
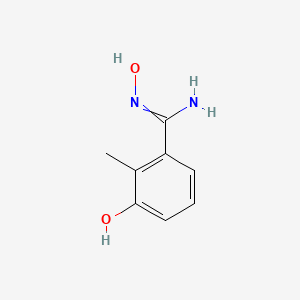
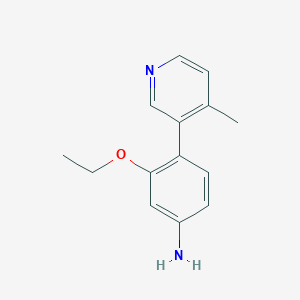
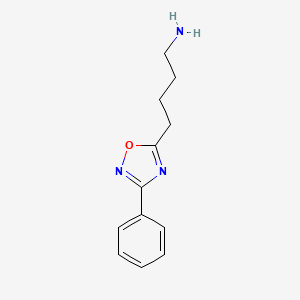
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
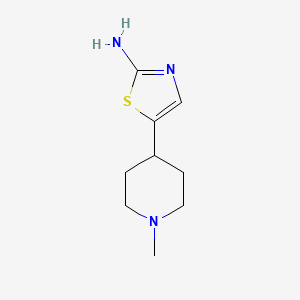
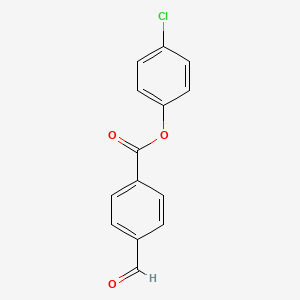
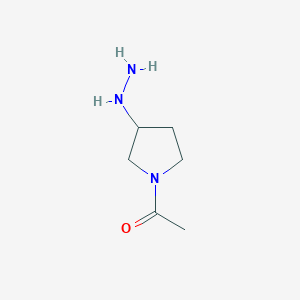
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
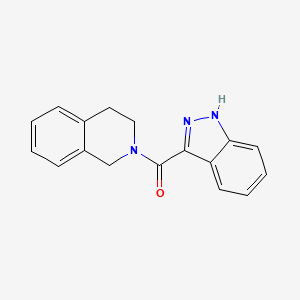
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
